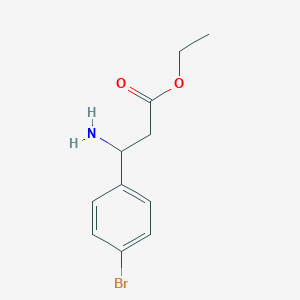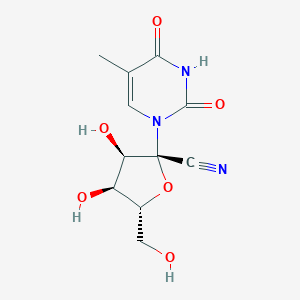
1-(1'-Cyanoribofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1'-Cyanoribofuranosyl)thymine, also known as ara-C or cytarabine, is a nucleoside analog that is widely used in cancer chemotherapy. It was first synthesized in the 1950s and has since become a cornerstone of cancer treatment due to its ability to inhibit DNA synthesis and induce cell death.
Mecanismo De Acción
1-(1'-Cyanoribofuranosyl)thymine inhibits DNA synthesis by incorporating into the DNA strand during replication. Once incorporated, it cannot form the necessary hydrogen bonds with the complementary nucleotide, leading to chain termination and cell death. Additionally, this compound can be phosphorylated by cellular kinases to form 1-(1'-Cyanoribofuranosyl)thymineTP, which can inhibit DNA polymerase and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DNA synthesis and induce cell death. This can result in a range of side effects, including myelosuppression, nausea, vomiting, and hair loss. Additionally, this compound can cause neurological side effects, such as confusion and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1'-Cyanoribofuranosyl)thymine is widely used in laboratory experiments due to its ability to inhibit DNA synthesis and induce cell death. However, its use is limited by its toxicity and potential for side effects. Additionally, this compound can be rapidly metabolized by the body, reducing its effectiveness over time.
Direcciones Futuras
There are several future directions for research on 1-(1'-Cyanoribofuranosyl)thymine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to increase its effectiveness. Finally, there is interest in exploring the use of this compound in combination with targeted therapies, such as immunotherapy, to improve cancer treatment outcomes.
Métodos De Síntesis
1-(1'-Cyanoribofuranosyl)thymine is synthesized by the reaction of cytosine with arabinose in the presence of a catalyst. The resulting compound is then treated with a protecting group, such as acetyl, to protect the hydroxyl group on the 2' carbon of the ribose ring. The protected compound is then treated with a dehydrating agent to remove the hydroxyl group on the 3' carbon of the ribose ring, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(1'-Cyanoribofuranosyl)thymine is used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It is often used in combination with other chemotherapeutic agents to increase its effectiveness. In addition to its use in cancer treatment, this compound has been studied for its antiviral properties, particularly in the treatment of herpes simplex virus infections.
Propiedades
Número CAS |
149228-60-4 |
|---|---|
Fórmula molecular |
C26H27ClN6OS |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |
Clave InChI |
GIMIRPPAFUHVRA-KCGFPETGSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Sinónimos |
1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



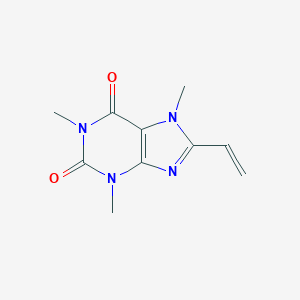
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
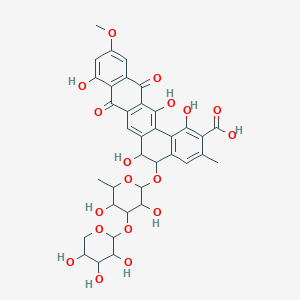
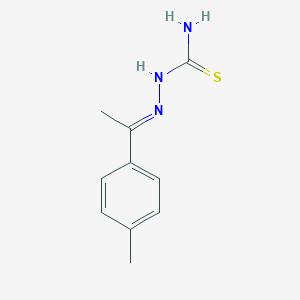
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
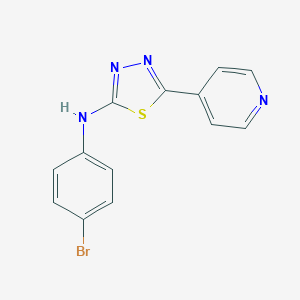
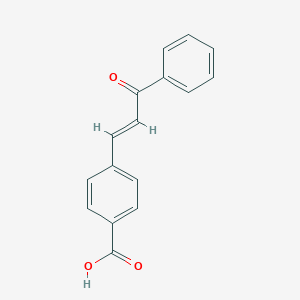
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
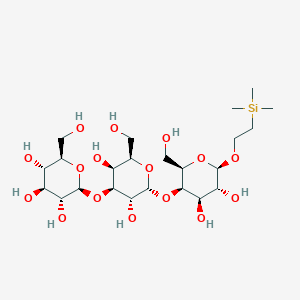
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
